molecular formula C9H4BrCl2N B1450188 8-Bromo-1,3-dichloroisoquinoline CAS No. 1936146-98-3

8-Bromo-1,3-dichloroisoquinoline

Cat. No. B1450188
M. Wt: 276.94 g/mol
InChI Key: HEJRRQJXKBBQLU-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dichloroisoquinoline is a chemical compound with the molecular formula C9H4BrCl2N. It has a molecular weight of 276.94 g/mol .


Synthesis Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .


Chemical Reactions Analysis

1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has been studied .

Scientific Research Applications

Fungitoxicity and Antifungal Activity

8-Bromo-1,3-dichloroisoquinoline and its derivatives have shown potential in the field of antifungal research. For instance, related compounds like 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols have been tested for antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. These compounds have demonstrated notable fungitoxicity, making them of interest in developing antifungal agents (Gershon, Clarke, & Gershon, 1996).

Photolabile Protecting Group for Biomolecules

8-Bromo-1,3-dichloroisoquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been explored as a photoremovable protecting group for biomolecules. BHQ is effective under both classic single-photon and two-photon excitation. This makes it valuable for studying cell physiology as it can be used in "caged" compounds, enabling controlled release of bioactive molecules with light, especially in live tissue studies (Zhu, Pavlos, Toscano, & Dore, 2006).

Synthesis and Structural Analysis of Complexes

Research has also been conducted on 8-hydroxyquinoline derivatives (closely related to 8-Bromo-1,3-dichloroisoquinoline), focusing on their synthesis, crystal structures, and spectral characterization. These studies are significant in understanding the in vitro cytotoxicity of various metal complexes, particularly against cancer cell lines. Such research underlines the potential of these compounds in developing new anticancer drugs (Kotian et al., 2021).

Potential in Antiviral Research

A study on Clioquinol and its analogs, including 7-bromo-5-chloro-8-hydroxyquinoline, revealed their inhibitory effects on SARS-CoV-2 infection. These compounds showed significant potential in combating viral infections by inhibiting the cytopathic effect induced by the virus and interrupting the interaction between human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 Spike protein. This highlights a new avenue for the clinical development of therapeutics for COVID-19 and possibly other viral diseases (Olaleye, Kaur, Onyenaka, & Adebusuyi, 2021).

Safety And Hazards

8-Bromo-1,3-dichloroisoquinoline is classified as having acute toxicity, skin irritation, serious eye damage, specific target organ toxicity - single exposure (respiratory system), and long-term (chronic) aquatic hazard . It is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

8-bromo-1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJRRQJXKBBQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,3-dichloroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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